molecular formula C24H31N3O2 B143179 Mirisetron CAS No. 135905-89-4

Mirisetron

カタログ番号: B143179
CAS番号: 135905-89-4
分子量: 393.5 g/mol
InChIキー: RFXHBILZLMJCSN-JLYLLQBASA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ミライズトロンは、5-HT3受容体拮抗薬として作用する低分子医薬品です。当初はファイザー社によって、不安障害や睡眠障害の治療のために開発されました。 この化合物の分子式はC24H31N3O2、分子量は393.52 g/molです .

製造方法

ミライズトロンの合成は、重要な中間体の形成とその後の反応を含むいくつかのステップを必要とします。一般的な方法の1つは、キノリン誘導体を特定の条件下でシクロヘキシルアミン誘導体と反応させて最終生成物を得ることです。 反応条件には、通常、ジメチルスルホキシド(DMSO)などの溶媒や反応を促進する触媒の使用が含まれます .

ミライズトロンの工業生産方法は、パブリックドメインでは十分に文書化されていませんが、大規模生産のために最適化された同様の合成経路が含まれている可能性があります。これには、高収率と高純度を確保するために、連続フローリアクターやその他の高度な技術の使用が含まれる場合があります。

化学反応解析

ミライズトロンは、次のようなさまざまな化学反応を受けます。

    酸化: この反応は、過酸化水素や過マンガン酸カリウムなどの酸化剤を用いて行うことができます。

    還元: 還元反応には、水素化リチウムアルミニウムなどの還元剤を使用することがあります。

    置換: ミライズトロンは、求核剤が分子中の脱離基を置換する求核置換反応を受けることができます。

これらの反応で一般的に使用される試薬や条件には、有機溶媒、触媒、および制御された温度が含まれます。 これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります .

準備方法

The synthesis of Mirisetron involves several steps, including the formation of key intermediates and their subsequent reactions. One common method involves the reaction of a quinoline derivative with a cyclohexylamine derivative under specific conditions to form the final product. The reaction conditions typically include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .

Industrial production methods for this compound are not well-documented in the public domain, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to ensure high yield and purity.

化学反応の分析

Mirisetron undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.

    Substitution: this compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

科学的研究の応用

Pharmacological Applications

Mechanism of Action
Mirisetron functions by blocking the 5-HT3 receptors, which are integral to the pathways that mediate nausea and vomiting. By inhibiting these receptors, this compound effectively reduces the activation of the vomiting reflex, making it particularly useful in managing chemotherapy-induced nausea and vomiting .

Clinical Research
this compound has been investigated in clinical settings for its potential to treat nausea related to chemotherapy. The compound has shown promise in preclinical studies aimed at developing new antiemetic therapies. Although initial trials for anxiety and sleep disorders were conducted, they were later discontinued due to insufficient efficacy data .

Scientific Research Applications

Biological Studies
In biological research, this compound has been utilized to study the physiological effects of 5-HT3 receptor antagonism. This includes examining how blocking these receptors can influence various bodily functions and responses.

Analytical Chemistry
this compound serves as a reference compound in analytical chemistry for studying receptor-ligand interactions. Its properties allow researchers to better understand the binding characteristics and functional implications of 5-HT3 receptor interactions.

Case Study: Chemotherapy-Induced Nausea

A notable study focused on the efficacy of this compound in patients undergoing chemotherapy demonstrated a significant reduction in nausea episodes compared to placebo groups. The findings indicated that patients receiving this compound experienced improved quality of life due to decreased nausea severity.

Research on Cognitive Disorders

While clinical trials for cognitive disorders were halted, preclinical studies suggested that this compound could have implications for treating conditions associated with cognitive dysfunctions. Research indicated potential benefits in enhancing cognitive function through modulation of serotonin pathways .

Summary of Findings

Application AreaDescriptionStatus
PharmacologyAntagonism of 5-HT3 receptors to reduce nausea and vomitingIn clinical research
Biological ResearchStudying physiological effects of 5-HT3 antagonismOngoing
Analytical ChemistryReference compound for receptor-ligand interaction studiesEstablished
Cognitive DisordersInvestigated for potential cognitive enhancement effectsDiscontinued clinical trials

作用機序

ミライズトロンは、セロトニン受容体のサブタイプである5-HT3受容体を拮抗することによって効果を発揮します。この受容体を遮断することにより、ミライズトロンは、気分、認知、その他の生理学的プロセスを調節するのに関与するセロトニンやドーパミンなどの神経伝達物質の放出を調節することができます。 関連する分子標的と経路には、中枢神経系とさまざまな神経伝達物質経路が含まれます .

類似化合物との比較

ミライズトロンは、その特異的な化学構造と薬理学的プロファイルにより、5-HT3受容体拮抗薬の中でユニークです。類似の化合物には、以下が含まれます。

    オンダンセトロン: 主に吐き気や嘔吐の治療に使用される別の5-HT3受容体拮抗薬。

    グラニセトロン: オンダンセトロンと同様の適応症で、化学構造がわずかに異なります。

    パロノセトロン: 他の5-HT3受容体拮抗薬と比較して、半減期が長く、受容体結合親和性が高いことで知られています。

ミライズトロンの独自性は、その特異的な結合親和性と、前臨床試験で観察された潜在的な認知増強効果にあります .

生物活性

Mirisetron is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in the realm of gastrointestinal disorders. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Overview of this compound

This compound is classified as a selective 5-HT_3 receptor antagonist. It was primarily developed for the treatment of gastrointestinal conditions, particularly to alleviate symptoms associated with irritable bowel syndrome (IBS) and to mitigate nausea and vomiting induced by chemotherapy.

The primary mechanism of action for this compound involves its antagonistic effects on the 5-HT_3 receptors located in the central and peripheral nervous systems. By blocking these receptors, this compound inhibits the action of serotonin, a neurotransmitter that plays a crucial role in regulating gut motility and sensation. This blockade results in reduced gastrointestinal motility and alleviation of nausea.

1. Gastrointestinal Disorders

  • Irritable Bowel Syndrome (IBS) : Clinical trials have shown that this compound significantly reduces abdominal pain and discomfort associated with IBS. A study indicated that patients reported a 30% improvement in symptoms after treatment with this compound compared to placebo controls .
  • Chemotherapy-Induced Nausea : this compound has been effective in reducing nausea and vomiting in patients undergoing chemotherapy. In a randomized controlled trial, patients receiving this compound experienced a 50% reduction in nausea episodes compared to those on standard antiemetic therapy .

2. Case Studies

  • Case Study 1 : A 45-year-old female patient with severe IBS was treated with this compound for eight weeks. She reported a significant decrease in abdominal pain (from 8/10 to 2/10) and an increase in quality of life scores .
  • Case Study 2 : A cohort study involving 100 cancer patients demonstrated that those treated with this compound during chemotherapy had lower rates of vomiting (25%) compared to those receiving traditional antiemetics (60%) over a six-month period .

Efficacy Studies

A meta-analysis of multiple clinical trials confirmed the efficacy of this compound in managing gastrointestinal symptoms. The analysis revealed:

  • Reduction in IBS Symptoms : A weighted mean difference of -3.5 points on the IBS severity scoring system.
  • Nausea Control : A significant reduction in nausea scores (mean difference -1.8) during chemotherapy treatments .

Safety Profile

The safety profile of this compound has been evaluated in various studies, indicating that it is generally well-tolerated. Common side effects include mild headaches and gastrointestinal disturbances, which were reported in less than 10% of patients .

Comparative Table of Biological Activity

Study Focus Findings Reference
IBS Symptom Reduction30% improvement in symptoms compared to placebo
Chemotherapy-Induced Nausea50% reduction in nausea episodes
Case Study on IBSSignificant decrease in abdominal pain
Cohort Study for Cancer PatientsLower rates of vomiting during chemotherapy
Safety ProfileMild side effects (<10% incidence)

特性

CAS番号

135905-89-4

分子式

C24H31N3O2

分子量

393.5 g/mol

IUPAC名

1-cyclohexyl-N-[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-4-oxoquinoline-3-carboxamide

InChI

InChI=1S/C24H31N3O2/c1-26-18-11-12-19(26)14-16(13-18)25-24(29)21-15-27(17-7-3-2-4-8-17)22-10-6-5-9-20(22)23(21)28/h5-6,9-10,15-19H,2-4,7-8,11-14H2,1H3,(H,25,29)/t16?,18-,19+

InChIキー

RFXHBILZLMJCSN-JLYLLQBASA-N

SMILES

CN1C2CCC1CC(C2)NC(=O)C3=CN(C4=CC=CC=C4C3=O)C5CCCCC5

異性体SMILES

CN1[C@@H]2CC[C@H]1CC(C2)NC(=O)C3=CN(C4=CC=CC=C4C3=O)C5CCCCC5

正規SMILES

CN1C2CCC1CC(C2)NC(=O)C3=CN(C4=CC=CC=C4C3=O)C5CCCCC5

同義語

mirisetron
mirisetron hydrochloride
mirisetron maleate
N-(8-methyl-8-azabicyclo(3.2.1)octan-3-yl)-1-cyclohexyl-1,4-dihydro-4-oxoquinoline-3-carboxamide (endo-)
SEC 579
SEC-579
WAY 100579
WAY-100579
WAY-SEC-579

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。